4-Chloro-3-indoxyl-beta-D-galactopyranoside

Vue d'ensemble

Description

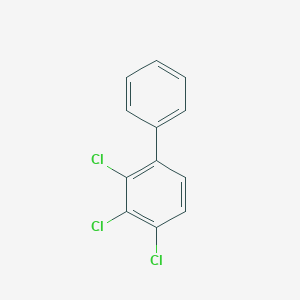

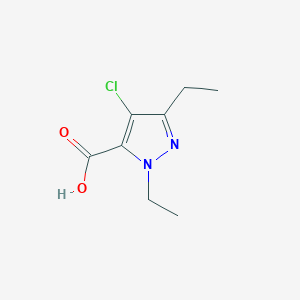

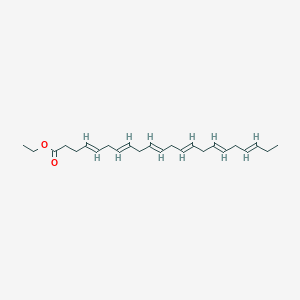

4-Chloro-3-indoxyl-beta-D-galactopyranoside is a chromogenic substrate used primarily in molecular biology and biochemistry. It is a derivative of indoxyl and galactose, and it is commonly used to detect the activity of the enzyme beta-galactosidase. When hydrolyzed by beta-galactosidase, it produces a blue-colored product, making it useful in various assays and experiments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-indoxyl-beta-D-galactopyranoside typically involves the reaction of 4-chloro-3-indoxyl with beta-D-galactopyranosyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the glycosidic bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-indoxyl-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, producing 4-chloro-3-hydroxyindole and galactose .

Common Reagents and Conditions

Reagents: Beta-galactosidase, water

Conditions: Aqueous environment, optimal pH for enzyme activity (usually around pH 7.0), and temperature (typically 37°C)

Major Products

The major products formed from the hydrolysis of this compound are 4-chloro-3-hydroxyindole and galactose. The 4-chloro-3-hydroxyindole further dimerizes and oxidizes to form an intensely blue product, 5,5’-dibromo-4,4’-dichloro-indigo .

Applications De Recherche Scientifique

4-Chloro-3-indoxyl-beta-D-galactopyranoside is widely used in scientific research due to its chromogenic properties. Some of its applications include:

Molecular Biology: Used in blue/white screening to identify recombinant bacterial colonies expressing beta-galactosidase.

Biochemistry: Employed in enzyme assays to measure beta-galactosidase activity.

Histochemistry: Utilized to detect beta-galactosidase activity in tissue samples.

Bacteriology: Applied in the identification and differentiation of bacterial species based on beta-galactosidase activity.

Mécanisme D'action

The mechanism of action of 4-Chloro-3-indoxyl-beta-D-galactopyranoside involves its hydrolysis by the enzyme beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 4-chloro-3-hydroxyindole and galactose. The 4-chloro-3-hydroxyindole then dimerizes and oxidizes to form a blue-colored product, which is insoluble and precipitates out of solution .

Comparaison Avec Des Composés Similaires

4-Chloro-3-indoxyl-beta-D-galactopyranoside is similar to other chromogenic substrates used for detecting beta-galactosidase activity, such as:

5-Bromo-4-chloro-3-indoxyl-beta-D-galactopyranoside (X-Gal): Produces a blue product upon hydrolysis by beta-galactosidase.

5-Bromo-3-indoxyl-beta-D-galactopyranoside: Another chromogenic substrate that produces a blue product.

6-Chloro-3-indoxyl-beta-D-galactopyranoside: Used in similar applications but produces a different shade of blue.

The uniqueness of this compound lies in its specific chromogenic properties and its use in various assays to detect beta-galactosidase activity.

Propriétés

IUPAC Name |

2-[(4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c15-6-2-1-3-7-10(6)8(4-16-7)21-14-13(20)12(19)11(18)9(5-17)22-14/h1-4,9,11-14,16-20H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDIRCXIOJIPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394438 | |

| Record name | 4-Chloro-3-indolyl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135313-63-2 | |

| Record name | 4-Chloro-3-indolyl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

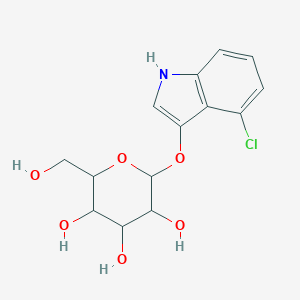

Q1: How does X-gal interact with its target and what are the downstream effects?

A1: X-gal acts as a substrate for the enzyme β-galactosidase. [, , , , , , , ] When cleaved by β-galactosidase, X-gal produces 5,5'-dibromo-4,4'-dichloro-indigo, an insoluble blue compound, and galactose. [, , , , , , , ] This colorimetric change allows for the detection of β-galactosidase activity in various biological systems. [, , , , , , , ]

Q2: What is the molecular formula and weight of X-gal?

A2: The molecular formula of X-gal is C14H15BrClNO6, and its molecular weight is 408.65 g/mol.

Q3: Is there any spectroscopic data available for X-gal?

A3: Spectroscopic data, such as UV-Vis absorbance and NMR spectra, are commonly used to characterize X-gal, but this specific information is not provided in the research papers provided.

Q4: How stable is X-gal under various storage conditions?

A4: X-gal is generally stored as a powder at -20°C and is stable for extended periods under these conditions. [] Solutions of X-gal should be prepared fresh and protected from light. []

Q5: What is the reaction mechanism of X-gal hydrolysis by β-galactosidase?

A6: β-galactosidase hydrolyzes the glycosidic bond in X-gal through a nucleophilic substitution mechanism, releasing 5,5'-dibromo-4,4'-dichloro-indigo and galactose. [, , , , , , , ]

Q6: What are the main applications of X-gal in research?

A6: X-gal is primarily used for the detection of β-galactosidase activity:

- Gene expression analysis: In gene reporter assays, the lacZ gene encoding β-galactosidase is linked to a promoter of interest. X-gal staining reveals the activity of the promoter by detecting β-galactosidase expression. [, , , , , , , ]

- Bacterial identification: Some bacteria, including coliforms, express β-galactosidase. X-gal is used in media to differentiate these bacteria based on their ability to hydrolyze X-gal. [, , , ]

Q7: How do modifications to the X-gal structure affect its properties?

A9: Modifications to the X-gal structure, such as changes to the halogen substituents or the sugar moiety, could impact its interaction with β-galactosidase, affecting its hydrolysis rate and colorimetric properties. [] Research on structure-activity relationships (SAR) helps identify structural features crucial for X-gal activity.

Q8: How is X-gal typically formulated for different applications?

A10: X-gal is commonly supplied as a powder and formulated into solutions with appropriate solvents like dimethylformamide (DMF) before use in assays. [] The choice of solvent and concentration depends on the specific application and experimental requirements.

Q9: Are there specific SHE regulations regarding the handling and disposal of X-gal?

A11: While X-gal is not classified as highly toxic, appropriate laboratory safety practices should be followed during handling and disposal, including wearing personal protective equipment and disposing of waste according to institutional guidelines. []

Q10: Is X-gal used as a therapeutic agent?

A12: X-gal is primarily a research tool for detecting β-galactosidase activity and is not intended for therapeutic use in humans or animals. [, , ]

Q11: Are there known instances of resistance to X-gal hydrolysis by β-galactosidase?

A13: Mutations in the active site of β-galactosidase can lead to reduced or abolished X-gal hydrolysis. []

Q12: What are the common methods for detecting and quantifying X-gal hydrolysis products?

A15: The blue precipitate formed upon X-gal hydrolysis is typically detected visually. Quantitative measurement can be achieved by spectrophotometry, measuring the absorbance of the blue product. [, , , ]

Q13: Are there alternative substrates for detecting β-galactosidase activity?

A16: Yes, other chromogenic substrates like ortho-nitrophenyl-β-galactoside (ONPG) and fluorogenic substrates like 4-methylumbelliferyl-β-D-galactopyranoside (MUG) are available and offer different sensitivities and detection methods. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)

![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)